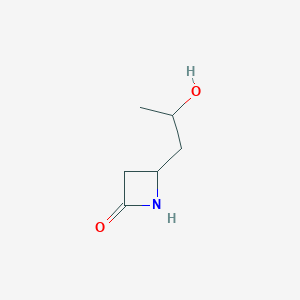
4-(2-Hydroxypropyl)azetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Hydroxypropyl)azetidin-2-one is a compound belonging to the class of azetidinones, which are four-membered lactams. These compounds are of significant interest in medicinal chemistry due to their diverse biological activities and potential therapeutic applications . The azetidinone ring is a crucial structural component in many antibiotics, including penicillins and cephalosporins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-(2-Hydroxypropyl)azetidin-2-one can be synthesized through various methods. One common approach involves the cyclocondensation of Schiff bases with chloroacetyl chloride in the presence of a base such as triethylamine . This method is advantageous due to its simplicity and efficiency. Another method involves the use of microwave irradiation, which has been found to be a greener and more efficient alternative to conventional methods .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of microwave irradiation, can reduce the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
4-(2-Hydroxypropyl)azetidin-2-one undergoes various chemical reactions, including acyloxylation, oxidation, and substitution reactions .
Common Reagents and Conditions
Oxidation: Oxidation reactions can be carried out using common oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or thiols, under basic conditions.
Major Products
The major products formed from these reactions include 4-acyloxyazetidinones, oxidized derivatives, and substituted azetidinones .
Aplicaciones Científicas De Investigación
4-(2-Hydroxypropyl)azetidin-2-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-(2-Hydroxypropyl)azetidin-2-one involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by forming stable complexes with them, thereby blocking their catalytic activity . This inhibition can disrupt various biological pathways, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Azetidin-2-one: The parent compound of 4-(2-Hydroxypropyl)azetidin-2-one, which is a four-membered lactam with a wide range of biological activities.
Azetidin-3-one: Another derivative of the azetidine ring, differing in the position of the carbonyl group.
Azetidin-4-one: Similar to azetidin-2-one but with the carbonyl group at the 4-position.
Uniqueness
This compound is unique due to the presence of the hydroxypropyl group at the 4-position, which can enhance its biological activity and specificity . This modification can also improve the compound’s solubility and stability, making it a valuable intermediate in the synthesis of more complex molecules .
Propiedades
Fórmula molecular |
C6H11NO2 |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
4-(2-hydroxypropyl)azetidin-2-one |
InChI |
InChI=1S/C6H11NO2/c1-4(8)2-5-3-6(9)7-5/h4-5,8H,2-3H2,1H3,(H,7,9) |
Clave InChI |
MVIWJSQBOHRRTR-UHFFFAOYSA-N |
SMILES canónico |
CC(CC1CC(=O)N1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Chloro-1,2-dihydrospiro[indole-3,3'-pyrrolidine]](/img/structure/B13189708.png)
![3-[3-(Aminomethyl)oxolan-3-yl]azetidin-3-ol](/img/structure/B13189727.png)
![3-(Bicyclo[3.1.0]hexan-2-YL)propan-1-amine](/img/structure/B13189733.png)

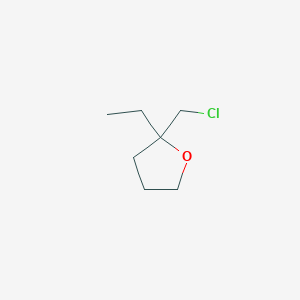
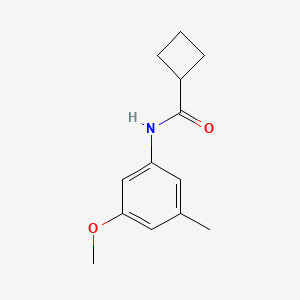

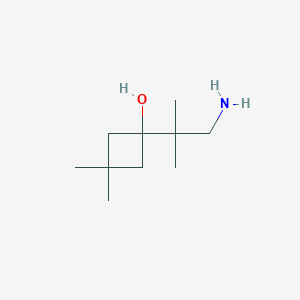


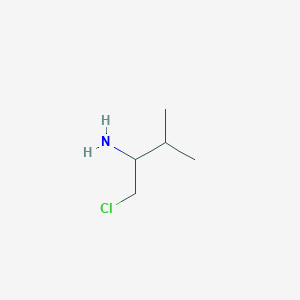
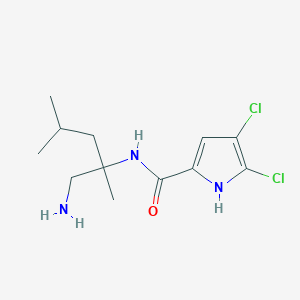
![Benzyl 3-(chloromethyl)-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13189767.png)
![Methyl 5-(propan-2-yl)-1-oxaspiro[2.3]hexane-2-carboxylate](/img/structure/B13189771.png)
